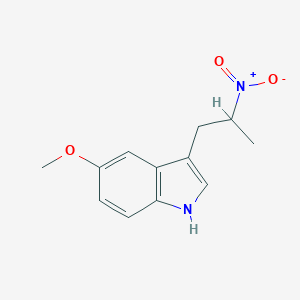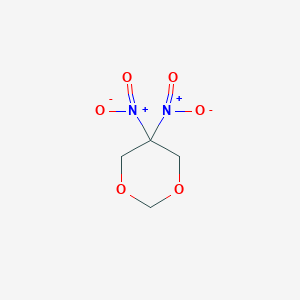
1-(5-Methoxyindol-3-yl)-2-nitropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxyindol-3-yl)-2-nitropropane is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds Indoles are known for their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxyindol-3-yl)-2-nitropropane typically involves the nitration of 5-methoxyindole followed by alkylation. One common method includes:
Nitration: 5-Methoxyindole is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Alkylation: The nitrated product is then subjected to alkylation using 2-bromopropane in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methoxyindol-3-yl)-2-nitropropane can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Reduction: 1H-Indole, 5-methoxy-3-(2-aminopropyl)-
Oxidation: 1H-Indole, 5-hydroxy-3-(2-nitropropyl)-
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Methoxyindol-3-yl)-2-nitropropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Methoxyindol-3-yl)-2-nitropropane depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes.
Comparison with Similar Compounds
- 1H-Indole, 5-methoxy-3-(2-nitrovinyl)-
- 1H-Indole, 5-methoxy-3-(2-nitroethyl)-
- 1H-Indole, 5-methoxy-3-(2-nitrobutyl)-
Comparison: 1-(5-Methoxyindol-3-yl)-2-nitropropane is unique due to the specific positioning of the methoxy and nitropropyl groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
113997-50-5 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5-methoxy-3-(2-nitropropyl)-1H-indole |
InChI |
InChI=1S/C12H14N2O3/c1-8(14(15)16)5-9-7-13-12-4-3-10(17-2)6-11(9)12/h3-4,6-8,13H,5H2,1-2H3 |
InChI Key |
XPMDHLFCZGHQMJ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CNC2=C1C=C(C=C2)OC)[N+](=O)[O-] |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)OC)[N+](=O)[O-] |
Synonyms |
1-(5-methoxyindol-3-yl)-2-nitropropane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide](/img/structure/B186991.png)

![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine](/img/structure/B186993.png)
![5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine](/img/structure/B186996.png)



![[(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate](/img/structure/B187002.png)
![2-[(Adamantan-1-ylmethyl)-amino]-ethanol](/img/structure/B187003.png)





